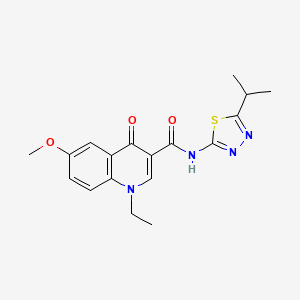
6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyrimidine-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress in the brain, which are believed to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. It has also been found to reduce the accumulation of amyloid-beta plaques in the brain, which are believed to contribute to the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride in lab experiments is its ability to selectively inhibit the growth of cancer cells without affecting normal cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride. One area of research is to further investigate its potential as a treatment for Alzheimer's disease. Another area of research is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride is a pyrimidine-based compound that has been widely used in scientific research. It has shown potential as a treatment for cancer and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal use in lab experiments.
Méthodes De Synthèse
There are several methods for synthesizing 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride. One of the most common methods is the reaction between 4-methylbenzonitrile and 4-chloro-2-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrochloric acid to obtain 6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride.
Applications De Recherche Scientifique
6-methyl-N-(4-methylphenyl)-4-pyrimidinamine hydrochloride has been used in various scientific research studies. It has been found to be effective in inhibiting the growth of cancer cells, particularly in breast cancer. It has also been used as a potential treatment for Alzheimer's disease due to its ability to reduce the accumulation of amyloid-beta plaques in the brain.
Propriétés
IUPAC Name |
6-methyl-N-(4-methylphenyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-9-3-5-11(6-4-9)15-12-7-10(2)13-8-14-12;/h3-8H,1-2H3,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPXRFGJFLGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=NC(=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(4-methylphenyl)pyrimidin-4-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)

![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)

![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)

![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(5-quinolinylmethyl)-4-piperidinol](/img/structure/B5126069.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)
![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)
![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
